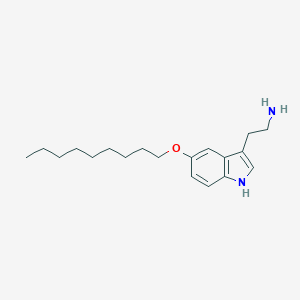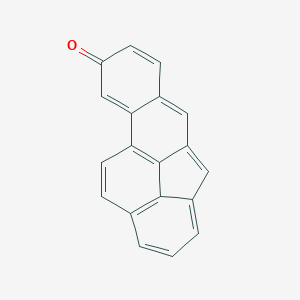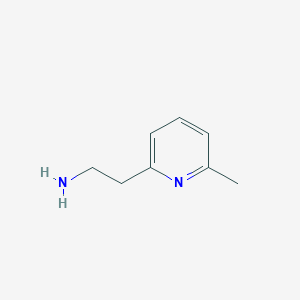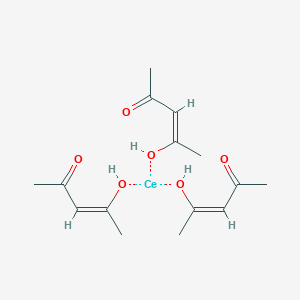
Cerium(III)-2,4-pentanedionat-Hydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(III)-2,4-pentanedionate hydrate is a chemical compound that is of interest to the scientific community due to its various applications in research. It is a complex coordination compound of cerium, which is a rare earth metal, and 2,4-pentanedionate anion. This compound is used as a catalyst in various reactions and is also used as a reagent in the synthesis of other compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for Cerium(III)-2,4-pentanedionate hydrate.
Wissenschaftliche Forschungsanwendungen
Umweltgeochemie
Cer ist das am häufigsten vorkommende der in der Erdkruste vorkommenden Seltenerdmetalle. Cerdioxid hat aufgrund seiner nützlichen Anwendungen für Katalysatoren, Brennstoffzellen und Brennstoffadditive viel Aufmerksamkeit auf dem globalen Nanotechnologiemarkt erhalten .
Medizinische Anwendungen
Cer(III)-oxalat wurde über viele Jahrzehnte hinweg zur Behandlung von Übelkeit bei Seekrankheit, Magen-Darm- und neurologischen Störungen und insbesondere bei Schwangeren verabreicht .
Petrochemische Industrie
Cer(III)-nitrat-Hydrat wird als Katalysator in der petrochemischen Industrie verwendet .
Pharmazeutische Industrie
Es wird auch in der pharmazeutischen Industrie verwendet und hilft, die Geweberegeneration in vitro zu fördern .
Sicherheits- und medizinische Bildgebung
Cer(III)-bromid-Hydrat wird in Sicherheits-, medizinischen Bildgebungs- und geophysikalischen Detektoren verwendet .
Industrielle katalytische Prozesse
Ceroxid (Ceria) ist aufgrund seiner einzigartigen Eigenschaften und Anwendungen in verschiedenen Bereichen wie biomedizinischer Forschung, Photovoltaik und industriellen katalytischen Prozessen besonders wertvoll .
Energiespeichergeräte
Ceroxid-Nanostrukturen wurden für verschiedene Anwendungen untersucht, wie z. B. Katalyse, Brennstoffzellen, Gassensoren, UV-Absorber, Energiespeichergeräte, optische Geräte, Sensorik, Medizin, Bildgebung, Nanoenzyme, Antioxidantien, freie Radikalfänger usw .
LED-Technologie
In den letzten Jahren wurden Materialien wie Cerverbindungen verwendet, um Nanostrukturen als Wirt (Basis) oder Aktivator in der LED-Technologie herzustellen .
Safety and Hazards
Cerium(III)-2,4-pentanedionate hydrate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, avoiding contact with skin and eyes, and not be released into the environment .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Cerium(III)-2,4-pentanedionate hydrate, also known as cerium;(Z)-4-hydroxypent-3-en-2-one, primarily targets reactive oxygen species (ROS) . It is known to interact with these molecules, which play a crucial role in various biological processes, including cell signaling and homeostasis .
Mode of Action
The compound acts as a nanozyme , mimicking the activity of endogenous antioxidant enzymes . It effectively scavenges excessive ROS, thereby mitigating oxidative stress . This interaction with ROS and the resulting changes contribute to its wide range of applications, particularly in the field of electrochemical sensing .
Biochemical Pathways
The primary biochemical pathway affected by Cerium(III)-2,4-pentanedionate hydrate involves the reduction of ROS . By scavenging these molecules, the compound can alleviate oxidative stress, which is associated with various pathological conditions . The downstream effects of this action include enhanced cell viability and reduced apoptosis .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it may have good bioavailability
Result of Action
The action of Cerium(III)-2,4-pentanedionate hydrate results in enhanced cell viability and reduced apoptosis . For instance, in human pluripotent stem cells (hPSCs) and their cardiomyocyte derivatives (hPSC-CMs), the compound has been shown to alleviate excessive ROS-induced oxidative stress, thereby protecting the cells .
Action Environment
The action, efficacy, and stability of Cerium(III)-2,4-pentanedionate hydrate can be influenced by various environmental factors. For example, the compound demonstrates reliable nanosafety and biocompatibility within a broad range of concentrations . .
Biochemische Analyse
Cellular Effects
The effects of Cerium(III)-2,4-pentanedionate hydrate on cells and cellular processes are complex and multifaceted. It has been found to exhibit protective effects on cell viability by alleviating excessive reactive oxygen species (ROS)-induced oxidative stress
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of Cerium(III)-2,4-pentanedionate hydrate vary with different dosages in animal models. Some studies have shown protective effects at low concentrations
Transport and Distribution
It is known to be highly soluble in water, alcohol, and acetone , suggesting it could be widely distributed within cells and tissues.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cerium(III)-2,4-pentanedionate hydrate involves the reaction of cerium nitrate hexahydrate with 2,4-pentanedione in the presence of a solvent and a reducing agent.", "Starting Materials": [ "Cerium nitrate hexahydrate", "2,4-pentanedione", "Solvent (e.g. ethanol)", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve cerium nitrate hexahydrate in the solvent to form a solution.", "Add 2,4-pentanedione to the solution and stir for a few minutes.", "Add the reducing agent slowly to the solution while stirring continuously.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with the solvent and dry it under vacuum to obtain Cerium(III)-2,4-pentanedionate hydrate." ] } | |
| 15653-01-7 | |
Molekularformel |
C15H24CeO6 |
Molekulargewicht |
440.46 g/mol |
IUPAC-Name |
cerium;4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Ce/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
InChI-Schlüssel |
RPYNZIXQCIBSMG-UHFFFAOYSA-N |
Isomerische SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ce+3] |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ce] |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ce] |
| 15653-01-7 | |
Physikalische Beschreibung |
Tan powder; [Strem Chemicals MSDS] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(E)-2-nitroprop-1-enyl]naphthalene](/img/structure/B106152.png)
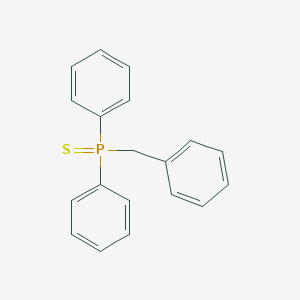
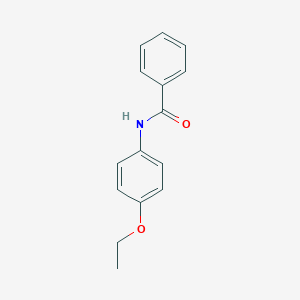
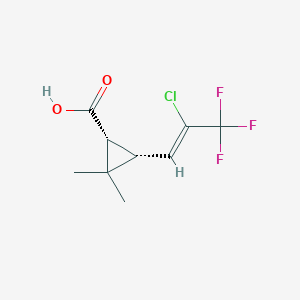
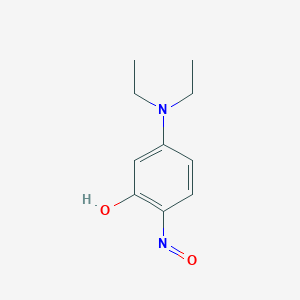
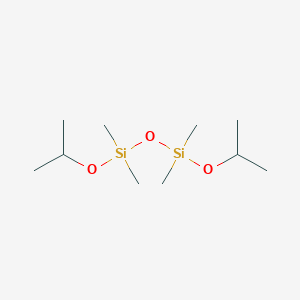

![(3S,8R,9S,13S,14S,17R)-13-Methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B106174.png)
